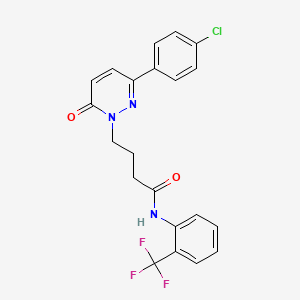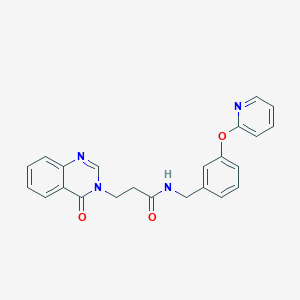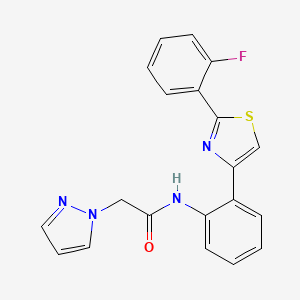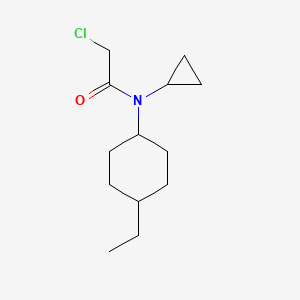
6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one, also known as DMQ, is a novel small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. DMQ has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. DMQ has also been studied for its potential ability to modulate the activity of certain enzymes, such as cytochrome P450, and its potential as a drug transporter.
科学的研究の応用
Antimalarial Drug Lead
The compound 6,7-dimethoxyquinazoline-2,4-diamines, closely related to 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one, has been extensively studied for its antimalarial properties. Around 150 different derivatives of this compound were synthesized and evaluated for antimalarial activity, leading to the discovery of a promising antimalarial drug lead known as SSJ-717 (Mizukawa et al., 2021).
Pharmacological Evaluation as Anticonvulsant Agents
Another research domain is the synthesis and evaluation of certain derivatives of this compound for their anticonvulsant activity. Specifically, derivatives were tested against various seizure models in mice, showing significant anticonvulsant activities (Das et al., 2014).
Anti-tubercular Activity
The compound has also been evaluated for its potential as an inhibitor of Mycobacterium tuberculosis. Studies have identified novel inhibitors within the 4-anilinoquinoline/quinazoline scaffold arrays, which include compounds derived from 6,7-dimethoxyquinazolin-4(3H)-one, demonstrating significant anti-tubercular activity (Asquith et al., 2019).
Antioxidant and Cytotoxic Activity
Research also extends to the exploration of the antioxidant and cytotoxic activities of polyphenolic derivatives of quinazolin-4(3H)-one. These studies aim to develop hybrid molecules with significant therapeutic properties, with focus on anticancer and antiradical activities (Pele et al., 2022).
Synthesis and Analgesic, Anti-inflammatory, and Antibacterial Activities
The compound's derivatives have been synthesized and investigated for their analgesic, anti-inflammatory, and antibacterial activities. This research highlights the versatility of this compound derivatives in different therapeutic areas (Alagarsamy et al., 2003).
特性
IUPAC Name |
6,7-dimethoxy-2-methylsulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-8-4-6-7(5-9(8)16-2)12-11(17-3)13-10(6)14/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWULYBJQRMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-N-(2-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2497125.png)


![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2497132.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)
![methyl 2-{1-[3-chloro-5-(trifluoromethyl)phenyl]-N-(cyanomethyl)formamido}acetate](/img/structure/B2497134.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/no-structure.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)
![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)
